molecular formula C16H23N3O3S B4497732 4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}-N-(prop-2-en-1-yl)benzamide

4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}-N-(prop-2-en-1-yl)benzamide

Cat. No.: B4497732
M. Wt: 337.4 g/mol
InChI Key: LBLYSFWZFJUCHK-UHFFFAOYSA-N
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Description

4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}-N-(prop-2-en-1-yl)benzamide is a chemical compound that has garnered interest in various fields of scientific research. This compound features a benzamide core with a sulfonyl-methyl group attached to a 4-methylpiperazine ring, and an N-prop-2-en-1-yl substituent. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}-N-(prop-2-en-1-yl)benzamide typically involves multiple steps. One common synthetic route includes the reaction of 4-methylpiperazine with a sulfonyl chloride derivative to form the sulfonyl-methyl intermediate. This intermediate is then reacted with a benzoyl chloride derivative to form the benzamide core. Finally, the N-prop-2-en-1-yl group is introduced through an alkylation reaction using an appropriate alkylating agent .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and solvents may also be optimized to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}-N-(prop-2-en-1-yl)benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}-N-(prop-2-en-1-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}-N-(prop-2-en-1-yl)benzamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The benzamide core may also interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-methylpiperazin-1-yl)sulfonyl]benzohydrazide
  • 4-((4-methylpiperazin-1-yl)sulfonyl)aniline
  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide

Uniqueness

4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}-N-(prop-2-en-1-yl)benzamide is unique due to its specific combination of functional groups, which allows it to participate in a diverse range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and industrial applications .

Properties

IUPAC Name

4-[(4-methylpiperazin-1-yl)sulfonylmethyl]-N-prop-2-enylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3S/c1-3-8-17-16(20)15-6-4-14(5-7-15)13-23(21,22)19-11-9-18(2)10-12-19/h3-7H,1,8-13H2,2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBLYSFWZFJUCHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)C(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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